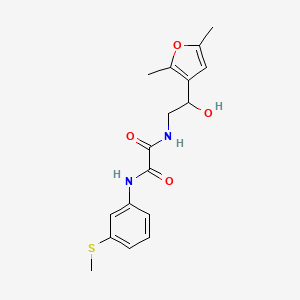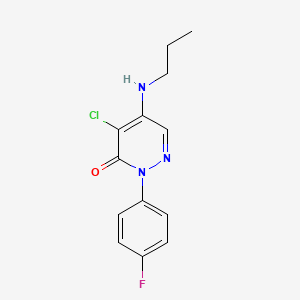
4-chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone, also known as CFPP, is a synthetic compound with a wide range of applications in scientific research. It is a powerful inhibitor of protein kinases and has been used in a number of studies to investigate the biochemical and physiological effects of protein kinase activity. CFPP has been found to be a useful tool in the study of many diseases, including cancer, diabetes, and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research
A novel class of cardiotonics, including derivatives of pyridazinone, has been synthesized and evaluated for cardiohemodynamic effects and inotropic activity. These compounds, such as 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone, demonstrated potent positive inotropic activity along with vasodilating activity, showing potential in cardiovascular research (Okushima et al., 1987).
Soil Microbiology
Pyridazinone derivatives, including 5-amino-4-chloro-3(2H)-pyridazinone, have been studied for their transformation in soil through microbial dephenylation. This process is significant in understanding the environmental fate and microbial metabolism of these compounds in agricultural settings (Drescher & Burger, 1970).
Anticancer Research
Research into 3(2h)-one pyridazinone derivatives has demonstrated potential anticancer properties. These compounds have been synthesized and evaluated for antioxidant activity and molecular docking studies, indicating their potential use in developing new cancer therapies (Mehvish & Kumar, 2022).
Antiangiogenic and Antioxidant Agents
Certain 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives have shown promising results as anticancer, antiangiogenic, and antioxidant agents. These compounds were tested on human cancer cell lines, revealing their potential as therapeutic agents (Kamble et al., 2015).
Herbicide Research
Pyridazinone derivatives have been studied for their action as herbicides. Their ability to inhibit photosynthesis and the Hill reaction in plants highlights their potential use in agricultural weed control. These compounds' specific modes of action and phytotoxicity have been a focus in this area of research (Hilton et al., 1969).
Drug Discovery
In drug discovery, pyridazinones serve as versatile scaffolds for creating various derivatives with potential therapeutic applications. The synthesis of polyfunctional pyridazinone systems through sequential nucleophilic substitution has been explored, providing insights into their role in medicinal chemistry (Pattison et al., 2009).
Eigenschaften
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-(propylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O/c1-2-7-16-11-8-17-18(13(19)12(11)14)10-5-3-9(15)4-6-10/h3-6,8,16H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOJKIJQSPFTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

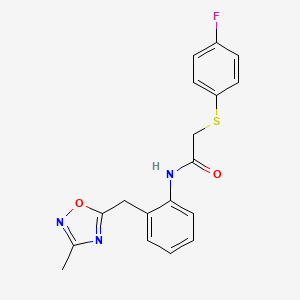
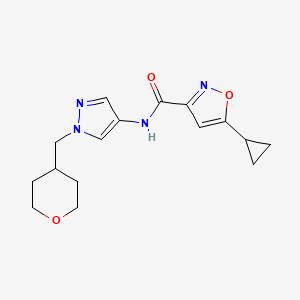
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2667418.png)
![1-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2667419.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2667421.png)
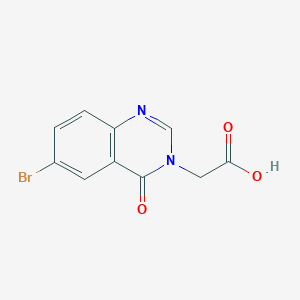
![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine](/img/structure/B2667423.png)
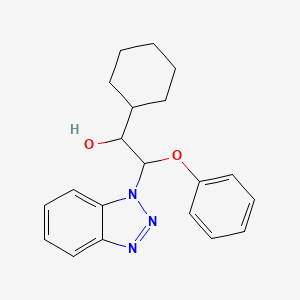
![Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2667427.png)


